molecular formula C20H18ClN5O2 B2657405 1-(5-chloro-2-methylphenyl)-N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890937-43-6

1-(5-chloro-2-methylphenyl)-N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2657405
CAS No.: 890937-43-6
M. Wt: 395.85
InChI Key: ATPHIXHHDACUEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Chloro-2-methylphenyl)-N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidin-4-amine derivative characterized by a 5-chloro-2-methylphenyl group at the 1-position and a 2,4-dimethoxyphenyl substituent at the N-amine position. This scaffold is part of a broader class of kinase inhibitors and therapeutic agents, with structural modifications influencing target specificity, solubility, and pharmacokinetics .

Properties

IUPAC Name

1-(5-chloro-2-methylphenyl)-N-(2,4-dimethoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O2/c1-12-4-5-13(21)8-17(12)26-20-15(10-24-26)19(22-11-23-20)25-16-7-6-14(27-2)9-18(16)28-3/h4-11H,1-3H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPHIXHHDACUEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)NC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-chloro-2-methylphenyl)-N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the 5-chloro-2-methylphenyl and 2,4-dimethoxyphenyl groups. Common reagents used in these reactions include chlorinating agents, methylating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(5-chloro-2-methylphenyl)-N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethylated products.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives in cancer therapy. The compound has shown promising results in inhibiting the growth of various cancer cell lines:

  • Mechanism of Action : The compound interacts with specific molecular targets involved in cancer cell proliferation and survival. For instance, it may inhibit key enzymes or pathways that are crucial for tumor growth.
  • Cell Lines Tested :
    • Lung cancer
    • Breast cancer (MDA-MB-231)
    • Liver cancer (HepG2)

In vitro studies demonstrated that compounds with a pyrazolo[3,4-d]pyrimidine scaffold exhibit significant antiproliferative activity against these cancer types, suggesting their potential as lead compounds for further development .

Antiviral Applications

The antiviral efficacy of pyrazolo derivatives has also been a focal point of research. Specifically, studies have noted that certain pyrazolo compounds can effectively inhibit viral replication:

  • Target Viruses :
    • HIV
    • Measles virus
    • Tobacco mosaic virus

Research indicates that modifications to the pyrazolo structure can enhance antiviral activity. For example, specific substitutions at the molecular level can increase binding affinity to viral proteins, thereby inhibiting their function .

Biological Evaluation and Molecular Modeling

The biological evaluation of this compound has been complemented by molecular modeling studies that provide insights into its interaction with biological targets:

  • In Silico Studies : These studies help predict how the compound behaves at the molecular level, including its binding affinities and potential side effects.
  • Structure-Activity Relationship (SAR) : Understanding the relationship between chemical structure and biological activity is crucial for optimizing the compound's efficacy and minimizing toxicity .

Case Study 1: Anticancer Activity

A study conducted on a series of pyrazolo[3,4-d]pyrimidine derivatives demonstrated their ability to induce apoptosis in breast cancer cells. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, leading to cell death .

Case Study 2: Antiviral Efficacy

Another research project focused on the antiviral properties of related compounds against HIV. It was found that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent antiviral activity .

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methylphenyl)-N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Chloro Substitutions : Chloro groups at the 1-position (e.g., S29) correlate with enhanced kinase inhibition, likely due to hydrophobic interactions in ATP-binding pockets .
  • N-Substituents: Methoxy (target compound) vs. ethyl or morpholino () groups modulate solubility and target selectivity. For example, 2,4-dimethoxyphenyl may reduce cytotoxicity compared to halogenated analogs .
  • 6-Position Modifications : Methylthio or ethylthio groups (e.g., SI388) improve metabolic stability by resisting oxidative degradation .

Physical and Spectral Properties

Melting points and spectroscopic data highlight structural influences:

Compound Melting Point (°C) Yield (%) NMR Shifts (δ, ppm) Reference ID
1-(2-Chloro-2-(4-chlorophenyl)ethyl)-6-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 202–203 50 $^1$H NMR: 7.67 (br s, 1H), 5.64–5.60 (m, 1H); $^13$C NMR: δ 169.67, 155.07
SI388 169–171 69 $^1$H NMR: δ 10.02 (s, 1H), 2.40 (s, 3H); IR: 3156 cm$^{-1}$ (NH)
Target Compound Not reported Not reported Likely similar $^1$H NMR signals for pyrazolo[3,4-d]pyrimidine core (~7.5–8.5 ppm). N/A

Key Observations :

  • Higher melting points (>200°C) are observed in compounds with rigid substituents (e.g., 2-chloro-2-phenylethyl) due to increased crystallinity .

Key Observations :

  • Selectivity : S29’s 4-fluorobenzyl group confers neuroblastoma specificity, while 1NA-PP1’s tert-butyl/naphthyl groups enable isoform-selective PKC inhibition .
  • Potency : Methoxy substituents (target compound) may reduce potency compared to halogenated analogs but improve safety profiles.

Biological Activity

The compound 1-(5-chloro-2-methylphenyl)-N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolopyrimidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H21ClN6O4
  • Molecular Weight : 444.88 g/mol
  • CAS Number : 894564-21-7

Structure

The compound features a pyrazolo[3,4-d]pyrimidine core, which is significant in various biological activities. The presence of both chloro and methoxy substituents enhances its pharmacological profile.

Anticancer Activity

Several studies have investigated the anticancer properties of pyrazolopyrimidine derivatives. For instance, a study demonstrated that compounds with similar structures exhibited potent inhibition against various cancer cell lines, including breast and lung cancer cells.

The proposed mechanism involves the inhibition of specific kinases involved in cancer cell proliferation and survival. This compound may target pathways such as the PI3K/Akt/mTOR signaling pathway, leading to apoptosis in cancer cells.

Antimicrobial Activity

Research has also indicated that this compound possesses antimicrobial properties. In vitro studies showed effectiveness against a range of bacteria and fungi, suggesting its potential as an antimicrobial agent.

Case Studies

  • Study on Antimicrobial Efficacy : A study reported that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
  • Antifungal Activity : Another case study highlighted its effectiveness against Candida albicans, showcasing its potential application in treating fungal infections.

Anti-inflammatory Activity

The compound has shown promise in reducing inflammation markers in experimental models. It may inhibit the production of pro-inflammatory cytokines, which is crucial for conditions like rheumatoid arthritis.

Neuroprotective Effects

Emerging research suggests that pyrazolopyrimidine derivatives may also exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

Data Table: Summary of Biological Activities

Activity TypeEffectivenessMechanism of ActionReferences
AnticancerHighInhibition of PI3K/Akt/mTOR pathway
AntimicrobialModerate to HighDisruption of bacterial cell wall synthesis
Anti-inflammatoryModerateInhibition of pro-inflammatory cytokines
NeuroprotectiveEmerging EvidenceModulation of neurotransmitters

Q & A

Q. What are the recommended synthetic routes for preparing 1-(5-chloro-2-methylphenyl)-N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine?

Synthesis typically involves cyclization reactions using intermediates such as substituted pyrazole-carbonyl hydrazides. For example:

  • Step 1 : React 1-(5-chloro-2-methylphenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride with substituted hydrazides to form intermediates.
  • Step 2 : Cyclize intermediates using agents like phosphorus oxychloride (POCl₃) at 120°C to form the pyrazolo[3,4-d]pyrimidine core .
  • Step 3 : Introduce the 2,4-dimethoxyphenylamine group via nucleophilic substitution under reflux in anhydrous solvents (e.g., DMF or THF) .
  • Validation : Monitor reactions via TLC and HPLC, and confirm purity using elemental analysis and mass spectrometry.

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Key characterization methods include:

  • NMR Spectroscopy : Assign aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm) in 1H^1H and 13C^{13}C NMR .
  • X-ray Crystallography : Determine crystal packing and intramolecular interactions (e.g., hydrogen bonds between NH and pyrimidine N atoms) .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) functional groups .
  • Mass Spectrometry : Confirm molecular weight (e.g., HRMS with <2 ppm error) and fragmentation patterns .

Q. What preliminary biological assays are used to evaluate its activity?

  • Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays with ATP competitors .
  • Antimicrobial Screening : Employ microdilution methods (MIC values) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Data Interpretation : Compare dose-response curves and validate with positive controls (e.g., doxorubicin for cytotoxicity).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

  • Modifications : Vary substituents on the phenyl rings (e.g., replace methoxy with ethoxy or halogens) to assess hydrophobicity/electron effects .
  • Bioisosteric Replacements : Substitute pyrazolo[3,4-d]pyrimidine with thieno[2,3-d]pyrimidine to enhance metabolic stability .
  • Key Metrics : Correlate logP (lipophilicity) with cellular permeability and IC₅₀ values. Use QSAR models to predict binding affinities .

Q. What experimental strategies resolve contradictions in biological data (e.g., high in vitro activity but low in vivo efficacy)?

  • Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and tissue distribution in rodent models .
  • Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites and assess stability in liver microsomes .
  • Formulation Adjustments : Optimize solubility via co-solvents (e.g., PEG 400) or nanoparticle encapsulation .

Q. How are computational methods integrated into mechanistic studies?

  • Molecular Docking : Simulate binding to target proteins (e.g., EGFR PDB: 1M17) using AutoDock Vina to identify key residues (e.g., Lys721, Thr830) .
  • MD Simulations : Analyze ligand-protein stability over 100 ns trajectories (RMSD <2 Å) to validate binding modes .
  • Free Energy Calculations : Use MM-PBSA to estimate binding energies and rank derivatives .

Q. What statistical designs ensure robustness in preclinical studies?

  • DoE (Design of Experiments) : Apply factorial designs to optimize synthesis (e.g., temperature, solvent ratios) and minimize batch variability .
  • ANOVA for Bioassays : Compare treatment groups with post-hoc tests (Tukey HSD) to confirm significance (p <0.05) .
  • Reproducibility : Use ≥3 biological replicates and report SEM/confidence intervals in dose-response data .

Methodological Challenges and Solutions

Q. How to address low yields in the final synthetic step?

  • Catalyst Screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig coupling to improve amine substitution efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 24 h) and enhance yields by 15–20% .
  • Workup Optimization : Use column chromatography with gradient elution (hexane:EtOAc 4:1 to 1:1) to isolate pure product .

Q. What techniques validate target engagement in cellular models?

  • CETSA (Cellular Thermal Shift Assay) : Confirm ligand-induced stabilization of target proteins via western blot .
  • Pull-Down Assays : Use biotinylated probes to capture compound-protein complexes, analyzed by SDS-PAGE .
  • Kinobeads Profiling : Quantify kinase occupancy in lysates using competitive binding and LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.